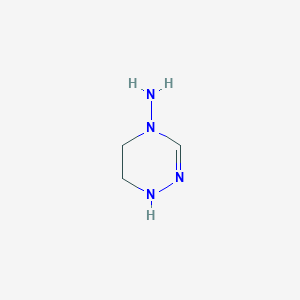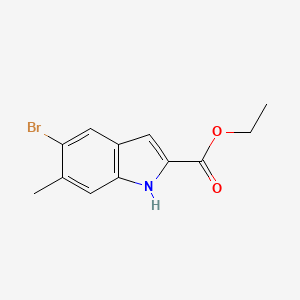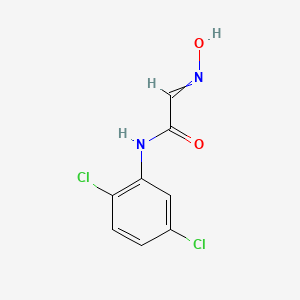
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane can yield a series of derivatives . Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by conversion into various amides, sulfonamides, ureas, and thioureas .
Industrial Production Methods:
Industrial production of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted triazines.
Aplicaciones Científicas De Investigación
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase Cθ, which plays a role in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,5-Triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1,2,4-Triazin-3(2H)-one: A related compound with different chemical properties and applications.
Uniqueness:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- is unique due to its specific structure and the range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
62578-36-3 |
|---|---|
Fórmula molecular |
C3H8N4 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
5,6-dihydro-1H-1,2,4-triazin-4-amine |
InChI |
InChI=1S/C3H8N4/c4-7-2-1-5-6-3-7/h3,5H,1-2,4H2 |
Clave InChI |
DYIWUTDYCYMQDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)

![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)






![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)


![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)

